molecular formula C18H38N2O2S B14177747 N-Octadec-9-en-1-ylsulfuric diamide CAS No. 925891-69-6

N-Octadec-9-en-1-ylsulfuric diamide

Cat. No.: B14177747
CAS No.: 925891-69-6
M. Wt: 346.6 g/mol
InChI Key: VIGWMDIVSRLQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octadec-9-en-1-ylsulfuric diamide is a sulfur-containing diamide derivative characterized by an 18-carbon unsaturated alkyl chain (octadec-9-enyl group) linked to a sulfuric diamide moiety. Structurally, it combines a long hydrophobic chain with polar sulfonamide groups, which may confer amphiphilic properties. Insights into its behavior can be inferred from structurally or functionally related diamides and long-chain alkyl derivatives discussed in the evidence.

Properties

CAS No.

925891-69-6

Molecular Formula

C18H38N2O2S

Molecular Weight

346.6 g/mol

IUPAC Name

1-(sulfamoylamino)octadec-9-ene

InChI

InChI=1S/C18H38N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(19,21)22/h9-10,20H,2-8,11-18H2,1H3,(H2,19,21,22)

InChI Key

VIGWMDIVSRLQST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octadec-9-en-1-ylsulfuric diamide typically involves the reaction of octadec-9-en-1-amine with sulfuric acid derivatives under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the product. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Octadec-9-en-1-ylsulfuric diamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Octadec-9-en-1-ylsulfuric diamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Used in the formulation of detergents, lubricants, and emulsifiers

Mechanism of Action

The mechanism of action of N-Octadec-9-en-1-ylsulfuric diamide involves its interaction with cellular membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. The sulfuric diamide group can interact with protein thiol groups, leading to the formation of disulfide bonds and subsequent protein inactivation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include N-Octadecylformamide () and P-methylphosphonic diamide (). These compounds share long alkyl chains or diamide functionalities but differ in backbone chemistry. For example:

Compound Molecular Formula Functional Groups Key Properties
N-Octadec-9-en-1-ylsulfuric diamide Not explicitly provided Sulfuric diamide, unsaturated C18 chain Likely amphiphilic; potential for disulfide stress or metal interaction (inferred)
N-Octadecylformamide C₁₉H₃₉NO Formamide, saturated C18 chain Hydrophobic; used in polymer synthesis; low acute toxicity (skin/eye irritant)
P-methylphosphonic diamide CH₇N₂OP Phosphonic diamide, methyl group Used in organophosphorus chemistry; reactive in crosslinking or coordination

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.